molecular formula C16H15N3O B15065508 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one CAS No. 820976-02-1

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one

Cat. No.: B15065508
CAS No.: 820976-02-1
M. Wt: 265.31 g/mol
InChI Key: SKFRTLYWRWEUGL-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminonicotinic acid and benzaldehyde.

    Condensation Reaction: The initial step could involve a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization, often facilitated by heating or using a catalyst, to form the naphthyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-ethyl-6-methyl-1,6-naphthyridin-4(1H)-one
  • 5-Amino-1-ethyl-7-methyl-1,6-naphthyridin-4(1H)-one
  • 5-Amino-1-ethyl-7-phenyl-1,6-quinolinedione

Uniqueness

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 7-position and the amino group at the 5-position can lead to distinct interactions with biological targets compared to similar compounds.

Properties

CAS No.

820976-02-1

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-amino-1-ethyl-7-phenyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C16H15N3O/c1-2-19-9-8-14(20)15-13(19)10-12(18-16(15)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18)

InChI Key

SKFRTLYWRWEUGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N

Origin of Product

United States

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